molecular formula C14H10ClNO B1608070 4-(Benzyloxy)-3-chlorobenzonitrile CAS No. 853953-30-7

4-(Benzyloxy)-3-chlorobenzonitrile

Cat. No.: B1608070
CAS No.: 853953-30-7
M. Wt: 243.69 g/mol
InChI Key: XAYYQCASMKDXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-chlorobenzonitrile is an organic compound with the molecular formula C14H10ClNO It is characterized by a benzonitrile core substituted with a benzyloxy group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with benzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-chlorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chlorobenzonitrile in various reactions involves the interaction of its functional groups with reagents. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzonitrile core. In oxidation and reduction reactions, the benzyloxy group undergoes changes in oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

    4-Chlorobenzonitrile: Lacks the benzyloxy group, making it less versatile in certain reactions.

    4-Benzyloxybenzonitrile: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

Uniqueness: 4-(Benzyloxy)-3-chlorobenzonitrile is unique due to the presence of both the benzyloxy and chlorine substituents, which provide a combination of reactivity and stability that is valuable in various synthetic applications .

Properties

IUPAC Name

3-chloro-4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYYQCASMKDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367138
Record name 4-BENZYLOXY-3-CHLORO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853953-30-7
Record name 4-BENZYLOXY-3-CHLORO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-chlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-chlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.